molecular formula C10H5BrFNO2 B13257671 6-Bromo-5-fluoroisoquinoline-1-carboxylic acid

6-Bromo-5-fluoroisoquinoline-1-carboxylic acid

Cat. No.: B13257671
M. Wt: 270.05 g/mol
InChI Key: KSLWZXMJWLIWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a halogenated isoquinoline derivative characterized by a bromine atom at position 6, a fluorine atom at position 5, and a carboxylic acid group at position 1 of the isoquinoline core. Its molecular formula is C₁₀H₅BrFNO₂, with a molecular weight of 286.06 g/mol. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

6-bromo-5-fluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15)

InChI Key

KSLWZXMJWLIWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 6-bromo-5-fluoroisoquinoline-1-carboxylic acid and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
This compound Isoquinoline Br (C6), F (C5), COOH (C1) C₁₀H₅BrFNO₂ Carboxylic acid, Halogens
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Benzimidazole Br (phenyl), Cl (phenyl), F (C4), CH₃ (N1), COOH (C6) C₁₅H₁₁BrClFN₂O₂ Carboxylic acid, Halogens, Methyl
5-Bromo-6-fluoroquinoline Quinoline Br (C5), F (C6) C₉H₅BrFN Halogens
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Dihydroquinoline Br (C7), F (C6), Cyclopropyl (N1), CH₃ (C5), Oxo (C4), COOH (C3) C₁₅H₁₄BrFNO₃ Carboxylic acid, Oxo, Cyclopropyl

Key Differences and Implications

Core Structure: The isoquinoline core in the target compound differs from quinoline () in nitrogen positioning, altering electronic distribution and dipole moments. Isoquinolines often exhibit enhanced π-π stacking in biological targets compared to quinolines . The benzimidazole core () incorporates two nitrogen atoms, enabling stronger hydrogen bonding but reducing aromaticity compared to isoquinoline .

Substituent Effects :

  • Halogens : Bromine and fluorine in the target compound are positioned to optimize steric and electronic interactions. In contrast, ’s benzimidazole features chlorine on the phenyl ring, which increases molecular weight and polar surface area.
  • Carboxylic Acid Position : The carboxylic acid at C1 in the target compound may enhance solubility and binding to charged residues (e.g., lysine or arginine in enzymes) compared to analogs with COOH at C3 () or absent () .

Biological Activity: : The benzimidazole derivative’s methyl and chlorophenyl groups are associated with kinase inhibition (e.g., VEGF-R2) due to enhanced hydrophobic interactions . Target Compound: The isoquinoline-carboxylic acid scaffold is frequently utilized in PARP inhibitors and anticancer agents, where halogen placement modulates target selectivity.

Biological Activity

6-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine substituents, suggest that this compound may interact favorably with various biological targets, leading to therapeutic applications.

  • Molecular Formula: C_10H_6BrFNO_2
  • Molecular Weight: 270.05 g/mol
  • Structure: The compound features a bromine atom at the 6-position and a fluorine atom at the 5-position of the isoquinoline structure, along with a carboxylic acid functional group at the 1-position.

Biological Activity Overview

Recent studies indicate that this compound exhibits notable biological activity, particularly as a potential therapeutic agent. Its derivatives have shown promise in inhibiting various enzymes and receptors, which could lead to applications in treating diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds related to this structure have been evaluated for their effectiveness against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
This compoundStaphylococcus aureusModerate inhibition
This compoundEscherichia coliSignificant inhibition

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The dual halogenation (bromine and fluorine) enhances its reactivity with biological macromolecules, which is crucial for its anticancer activity.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents is believed to enhance binding affinity and specificity towards these targets, modulating biochemical pathways associated with disease progression.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of isoquinoline compounds showed that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. In particular, the presence of bromine at the 6-position was associated with increased potency against Staphylococcus aureus.
  • Anticancer Activity Evaluation : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This effect was found to be concentration-dependent, highlighting its potential as a lead compound for further development in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.